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N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a pyridin-4-yl substituent on the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.
Introduction of the carboxamide group: The carboxamide group can be introduced via the reaction of the cyclopropane derivative with an amine, such as ammonia or a primary amine, under suitable conditions.
Attachment of the pyridin-4-yl group: This step involves the alkylation of the cyclopropane carboxamide with a pyridin-4-yl ethyl halide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The pyridin-4-yl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including substitution and addition reactions.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Products Formed |
---|---|---|
Substitution | Reacts with nucleophiles to form new compounds | Substituted amides or ethers |
Oxidation | Can be oxidized to form carboxylic acids | Carboxylic acids or ketones |
Reduction | Reduction leads to the formation of alcohols | Alcohols or amines |
Biological Applications
Biochemical Probes
The compound has been investigated for its potential as a biochemical probe in enzymatic studies. It interacts with specific enzymes, providing insights into their mechanisms and functions.
Therapeutic Properties
Research indicates that this compound may possess therapeutic properties, including:
- Anti-inflammatory Activity : Studies have shown that the compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB231), demonstrating its potential as an anticancer drug with lower toxicity on normal cells compared to established chemotherapeutics like paclitaxel.
Pharmaceutical Development
The compound's structural features make it a valuable candidate for drug development. Its ability to modulate biological targets suggests potential applications in:
- Neurological Disorders : By acting on neurotransmitter systems, it may provide therapeutic benefits in conditions like multiple sclerosis.
- Infectious Diseases : Its inhibitory effects on specific enzymes involved in pathogen metabolism could lead to the development of new antimicrobial agents.
Mechanism of Action
The mechanism by which N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-(pyridin-3-yl)ethyl)cyclopropanecarboxamide: Similar structure with the pyridinyl group at the 3-position.
N-(1-(pyridin-2-yl)ethyl)cyclopropanecarboxamide: Similar structure with the pyridinyl group at the 2-position.
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide is unique due to the specific positioning of the pyridin-4-yl group and the presence of the cyclopropane ring, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring linked to a pyridine moiety. This unique structure contributes to its biological activity, as small cyclic compounds often exhibit distinct pharmacological properties due to their rigidity and electronic characteristics.
Target Enzymes
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in cell cycle regulation, particularly cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, these compounds can disrupt the cell cycle and induce apoptosis in rapidly dividing cancer cells .
Biochemical Pathways Affected
The inhibition of CDK2 can lead to alterations in several biochemical pathways associated with cell proliferation and survival. This includes the modulation of signaling pathways that govern apoptosis and tumor progression . Furthermore, studies have shown that cyclopropanecarboxamides can also impact other kinases such as GSK-3β, which is involved in neuroinflammatory responses .
Anticancer Properties
This compound has demonstrated promising anticancer activity. In vitro studies reveal that it effectively inhibits the proliferation of various cancer cell lines, including leukemia and solid tumors. The compound's efficacy is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells without significant cytotoxicity to normal cells .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
U937 (leukemia) | 5.0 | CDK2 inhibition |
A549 (lung cancer) | 10.0 | Induction of apoptosis |
MCF-7 (breast cancer) | 8.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegeneration. Compounds with similar structures have been reported to inhibit GSK-3β activity, which is linked to neuroinflammatory processes and tau hyperphosphorylation—key factors in neurodegenerative diseases like Alzheimer's .
Table 2: Neuroprotective Activity Overview
Model | Effect Observed | Reference |
---|---|---|
BV-2 microglial cells | Reduced nitric oxide production | |
HT-22 neuronal cells | Increased cell viability |
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Anticancer Efficacy : A recent study demonstrated that derivatives of cyclopropanecarboxamides exhibited significant inhibition against various cancer cell lines with IC50 values ranging from 5 µM to 15 µM .
- Neuroprotection : In a model of inflammation induced by lipopolysaccharides, similar compounds showed a reduction in pro-inflammatory cytokines and offered protection against neuronal cell death .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the cyclopropane ring significantly influence both anticancer and neuroprotective activities, indicating the importance of structural optimization for therapeutic applications .
Properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-4-6-12-7-5-9)13-11(14)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMHBOMNNPIANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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